molecular formula C24H22N4O4S2 B12025028 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 623935-94-4

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B12025028
CAS No.: 623935-94-4
M. Wt: 494.6 g/mol
InChI Key: YUAOCVYBKLNCJU-BKUYFWCQSA-N
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Description

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with an α-haloketone.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-nitrophenylacetic acid
  • N-(4-nitrophenyl)acetamide
  • 4-Methoxy-3-nitrophenylacetic acid

Uniqueness

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is unique due to its combination of functional groups and ring structures, which confer specific reactivity and potential applications that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

623935-94-4

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O4S2/c1-4-32-20-11-10-16(12-19(20)28(30)31)22-17(14-26(25-22)18-8-6-5-7-9-18)13-21-23(29)27(15(2)3)24(33)34-21/h5-15H,4H2,1-3H3/b21-13-

InChI Key

YUAOCVYBKLNCJU-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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